molecular formula C22H26O6 B15244424 (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol

(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol

Cat. No.: B15244424
M. Wt: 386.4 g/mol
InChI Key: MJPRYKBMEQUDDW-VEYOIHGOSA-N
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Description

(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[220]hexane-1,2,4,5-tetrol is a complex organic compound characterized by its unique bicyclic structure and multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol typically involves multiple steps, including the formation of the bicyclic core and the introduction of hydroxyl groups. Common synthetic routes may involve the use of Diels-Alder reactions, followed by selective hydroxylation and functional group modifications. Reaction conditions often require precise temperature control, the use of catalysts, and protection-deprotection strategies to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be integrated into the production process to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: Functional groups on the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield diketones or dicarboxylic acids, while reduction may produce diols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halogens, nitro groups, or alkyl chains, onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol is used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in the development of new materials, catalysts, and pharmaceuticals.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving hydroxylation and oxidation reactions. Its multiple hydroxyl groups make it a suitable model compound for investigating the mechanisms of various enzymes, such as oxidases and reductases.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical transformations allows for the design of prodrugs or active pharmaceutical ingredients with specific pharmacological properties.

Industry

In industry, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique structure and reactivity make it a valuable component in the development of high-performance materials with tailored properties.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the aromatic rings and bicyclic structure can engage in π-π stacking and hydrophobic interactions, further modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol include other bicyclic compounds with multiple hydroxyl groups and aromatic substituents. Examples include:

  • (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-fluorophenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol
  • (1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-chlorophenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of methyl groups on the aromatic rings. These structural features influence its reactivity, binding interactions, and overall chemical behavior, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H26O6

Molecular Weight

386.4 g/mol

IUPAC Name

(1R,2R,4S)-2-[(1R)-1,2-dihydroxyethyl]-3,6-bis(4-methylphenyl)bicyclo[2.2.0]hexane-1,2,4,5-tetrol

InChI

InChI=1S/C22H26O6/c1-12-3-7-14(8-4-12)17-19(25)21(27)18(15-9-5-13(2)6-10-15)20(26,16(24)11-23)22(17,21)28/h3-10,16-19,23-28H,11H2,1-2H3/t16-,17?,18?,19?,20+,21+,22+/m1/s1

InChI Key

MJPRYKBMEQUDDW-VEYOIHGOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2C([C@@]3([C@]2([C@@](C3C4=CC=C(C=C4)C)([C@@H](CO)O)O)O)O)O

Canonical SMILES

CC1=CC=C(C=C1)C2C(C3(C2(C(C3C4=CC=C(C=C4)C)(C(CO)O)O)O)O)O

Origin of Product

United States

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